molecular formula C5H7Br2IN2 B2443075 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide CAS No. 2126178-39-8

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide

Cat. No. B2443075
CAS RN: 2126178-39-8
M. Wt: 381.837
InChI Key: PMLZCRQFDHGRNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide”, bromomethyl compounds are generally synthesized using various methods. For instance, 5-methyl-3-(bromomethyl)pyridine hydrobromide is synthesized using 5-methylnicotinic acid as the starting material . The synthesis of such compounds often involves palladium-catalyzed carboamination reactions.

Scientific Research Applications

Heterocyclic Compound Synthesis

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide serves as a critical intermediate in the synthesis of diverse heterocyclic compounds, which are foundational structures in many pharmacologically active molecules. The unique reactivity of derivatives related to this compound facilitates the creation of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, showcasing its importance in the development of new chemical entities with potential therapeutic applications (Gomaa & Ali, 2020).

Pharmacological Significance

Pyrazoline derivatives, including those synthesized from 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide, have been extensively studied for their pharmacological properties. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, making them a valuable asset in drug discovery and medicinal chemistry (Shaaban et al., 2012). The versatility of pyrazoline-based compounds highlights the potential of 5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide as a precursor in synthesizing new drugs with improved efficacy and safety profiles.

Role in Multicomponent Reactions

The compound's utility extends to facilitating multicomponent reactions (MCRs), which are highly efficient methods for constructing complex molecules from simpler substrates in a single operational step. This approach is particularly valuable in the synthesis of biologically active molecules containing the pyrazole moiety, underscoring the compound's contribution to streamlining drug synthesis processes and exploring novel therapeutic agents (Becerra et al., 2022).

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin burns, eye damage, and respiratory irritation . It’s important to handle these compounds with care, using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

5-(bromomethyl)-4-iodo-1-methylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrIN2.BrH/c1-9-5(2-6)4(7)3-8-9;/h3H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLZCRQFDHGRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-4-iodo-1-methyl-1H-pyrazole hydrobromide

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